molecular formula C25H27ClN2O4 B11354471 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B11354471
M. Wt: 454.9 g/mol
InChI Key: RQGAQHKAXWGYPA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dimethoxyphenyl group, and a pyridinyl group attached to a propanamide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the pyridinyl group may interact with nucleotide-binding sites, while the phenoxy and dimethoxyphenyl groups may engage in hydrophobic interactions with protein surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C25H27ClN2O4/c1-16-12-20(13-17(2)24(16)26)32-18(3)25(29)28(23-8-6-7-11-27-23)15-19-9-10-21(30-4)22(14-19)31-5/h6-14,18H,15H2,1-5H3

InChI Key

RQGAQHKAXWGYPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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